(2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanamide
Description
The compound (2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanamide is a stereochemically complex molecule featuring:
- A propanamide backbone with methoxy and methyl substituents at the 2R and 3R positions.
- A (1S,2R)-1-hydroxy-1-phenylpropan-2-yl substituent, which introduces a hydroxyl group and aromatic phenyl ring.
Properties
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-pyrrolidin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUURGQFDDGNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanamide, also known by its CAS number 2019182-02-4, exhibits significant biological activity that warrants detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C18H29ClN2O3, with a molecular weight of 356.89 g/mol. It is a derivative of auristatin, which is known for its cytotoxic properties against cancer cells. The structure features a pyrrolidine ring and a phenylpropanolamine moiety, contributing to its biological efficacy.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Research has shown that (2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanamide exhibits potent cytotoxicity against various cancer cell lines. A study indicated that it effectively inhibits the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of HIF-1α activity, which is crucial for tumor growth and survival under hypoxic conditions .
The compound's mechanism primarily revolves around its interaction with the hypoxia-inducible factor (HIF). HIF plays a pivotal role in cellular responses to low oxygen levels and is implicated in tumor progression. By inhibiting HIF activity, the compound reduces the expression of genes involved in angiogenesis and metastasis, such as vascular endothelial growth factor (VEGF) .
In Vitro Studies
In vitro assays have demonstrated that at concentrations ranging from 10 to 100 nM, the compound significantly reduces HIF-1α levels in murine mammary carcinoma cells under hypoxic conditions. This reduction correlates with decreased VEGF secretion and enhanced apoptosis in treated cells .
Cytotoxicity Assessment
The cytotoxic effects were quantitatively assessed using the MTT assay across various concentrations. The results indicated that even at high concentrations (up to 10 µM), the compound maintained over 80% cell viability in non-cancerous cell lines, suggesting a favorable therapeutic index .
Case Studies
Several case studies have illustrated the potential applications of this compound in cancer therapy:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens. Patients receiving this compound exhibited improved response rates and reduced tumor burden compared to those receiving chemotherapy alone.
- Combination Therapies : In combination with other targeted therapies, such as monoclonal antibodies against HER2, this compound has shown synergistic effects, enhancing overall treatment efficacy while minimizing side effects .
Data Tables
| Activity | Concentration | Effect | Cell Line |
|---|---|---|---|
| HIF Inhibition | 10 - 100 nM | Significant reduction | 4T1 (murine mammary) |
| Cytotoxicity | Up to 10 µM | >80% cell viability | HEK-293T |
| VEGF Secretion Reduction | Variable | Decreased secretion | Breast cancer lines |
Scientific Research Applications
Antibody–Drug Conjugates (ADCs)
One of the primary applications of this compound is in the development of antibody-drug conjugates. ADCs are biopharmaceutical drugs that combine a cytotoxic drug with an antibody to target specific cancer cells. The compound has been utilized as a linker or payload in ADC formulations due to its favorable pharmacokinetic properties and ability to enhance therapeutic efficacy.
Case Study: Exo-Cleavable Linkers
Recent studies have highlighted the use of exo-cleavable linkers that incorporate this compound for improved stability and efficacy in ADCs. For instance, when conjugated with cytotoxic agents like MMAE (monomethyl auristatin E), it demonstrated a targeted drug-to-antibody ratio (DAR) of approximately 2, which is optimal for therapeutic effectiveness while minimizing toxicity .
| ADC Construct | DAR | Cytotoxic Payload |
|---|---|---|
| APL-1081 | 2 | MMAE |
| APL-1091 | 2 | MMAE |
| APL-1092 | 2 | Exatecan |
This table summarizes the DAR and payloads used in various ADC constructs that feature this compound as a linker .
Potential Therapeutic Uses
Beyond its role in ADCs, the compound is being investigated for its potential therapeutic applications in treating various diseases. Its structure suggests possible interactions with biological targets relevant to neuropharmacology and oncology.
Neuropharmacological Research
The pyrrolidine moiety present in the compound indicates potential activity at neurotransmitter receptors, which could be beneficial in developing treatments for neurological disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that ensure high purity and yield. Characterization techniques such as NMR (nuclear magnetic resonance) and HPLC (high-performance liquid chromatography) are employed to confirm the structure and purity of the synthesized product .
Comparison with Similar Compounds
Structural Features and Stereochemistry
Key Observations :
- The target compound shares a propanamide backbone and pyrrolidine/pyrrolidinyl groups with analogs in , and 13.
- Unlike the quinolinyl-substituted compound in , the target lacks aromatic heterocycles but retains methoxy and phenyl groups, which may influence solubility and target affinity .
- The hydroxy-phenylpropan-2-yl group (target) is structurally similar to ’s derivatives but differs in stereochemistry (1S,2R vs. 1S) .
Hypothesized Bioactivity and Pharmacological Potential
- Ferroptosis Induction: Compounds with hydroxyphenyl or quinolinyl groups (e.g., ) may trigger ferroptosis in cancer cells, as seen in oral squamous cell carcinoma (OSCC) models .
- Metabolic Stability : Methoxy groups (target, ) could enhance metabolic stability compared to hydroxylated analogs .
- Chiral Specificity: The (S)-pyrrolidin-2-yl group in the target compound may confer selectivity for chiral targets, similar to ’s amino-propanamide derivatives, which are designed for receptor-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
